molecular formula C11H10F3NO3S B1358826 (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1225071-50-0

(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1358826
CAS No.: 1225071-50-0
M. Wt: 293.26 g/mol
InChI Key: HRJWRKHYLMJACA-UHFFFAOYSA-N
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Description

(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a thiazolidine ring, a trifluoromethoxyphenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a cysteine derivative with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the use of a trifluoromethoxyphenyl halide, which reacts with the thiazolidine intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting metabolic disorders and inflammatory diseases.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including natural product analogs and novel materials.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethoxyphenyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiazolidine ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
  • (4S)-2-[2-(methoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
  • (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-oxazolidine-4-carboxylic acid

Uniqueness

(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWRKHYLMJACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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